Cas no 911293-26-0 (tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate)

tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
- Carbamic acid, N-(4-bromophenyl)-N-phenyl-, 1,1-dimethylethyl ester
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- MDL: MFCD31726526
- インチ: 1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3
- InChIKey: LSAQBBSMSWPVOL-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C1=CC=C(Br)C=C1)C1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.340±0.06 g/cm3(Predicted)
- ゆうかいてん: 82-84 °C
- Boiling Point: 428.8±28.0 °C(Predicted)
- 酸度系数(pKa): -4.15±0.50(Predicted)
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22937766-1.0g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 1.0g |
$671.0 | 2024-06-20 | |
Enamine | EN300-22937766-10g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 10g |
$2884.0 | 2023-09-15 | ||
A2B Chem LLC | AZ91794-1g |
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 98% | 1g |
$97.00 | 2024-05-20 | |
A2B Chem LLC | AZ91794-25g |
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 98% | 25g |
$923.00 | 2024-05-20 | |
Enamine | EN300-22937766-2.5g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 2.5g |
$1315.0 | 2024-06-20 | |
Enamine | EN300-22937766-0.05g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 0.05g |
$563.0 | 2024-06-20 | |
Enamine | EN300-22937766-5.0g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 5.0g |
$1945.0 | 2024-06-20 | |
Enamine | EN300-22937766-0.1g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 0.1g |
$591.0 | 2024-06-20 | |
Enamine | EN300-22937766-1g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 1g |
$671.0 | 2023-09-15 | ||
Enamine | EN300-22937766-10.0g |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate |
911293-26-0 | 95% | 10.0g |
$2884.0 | 2024-06-20 |
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamateに関する追加情報
Comprehensive Overview of tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0)
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This carbamate derivative features a tert-butyl group and a 4-bromophenyl moiety, making it a valuable intermediate in synthetic chemistry. Its unique structure enables applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers often search for "tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate uses" or "CAS 911293-26-0 synthesis," reflecting its relevance in modern organic synthesis.
The compound's molecular formula, C17H18BrNO2, highlights its brominated aromatic system, which is pivotal for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are critical for constructing complex molecules in medicinal chemistry. Recent trends show growing interest in "carbamate derivatives in drug design" and "bromophenyl compounds for pharmaceuticals," aligning with the compound's role in innovative therapies. Its stability under mild conditions also makes it a preferred choice for scalable production.
From an industrial perspective, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate is synthesized via carbamoylation of 4-bromoaniline with phenyl isocyanate, followed by tert-butylation. This process is optimized for high yield and purity, addressing frequent queries such as "how to purify CAS 911293-26-0" or "tert-Butyl carbamate storage conditions." Analytical techniques like HPLC and NMR ensure quality control, meeting regulatory standards for research-grade chemicals.
Environmental and safety considerations are paramount when handling this compound. While not classified as hazardous, proper PPE (e.g., gloves, goggles) is recommended during lab use. Searches for "tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate safety data" underscore the need for transparent handling guidelines. The compound's low volatility and solid-state form minimize risks, aligning with green chemistry principles increasingly demanded by industry.
In the context of AI-driven drug discovery, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate has gained attention as a building block for machine-learning-based molecular design. Platforms like AlphaFold and generative chemistry tools leverage such compounds to predict novel drug candidates. This synergy between synthetic chemistry and AI answers popular queries like "carbamates in computational chemistry" and "CAS 911293-26-0 for ML models," positioning the compound at the forefront of digital transformation in R&D.
Market analyses reveal steady demand for tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate, driven by expanding pharmaceutical pipelines in oncology and CNS diseases. Suppliers often highlight "bulk availability of 911293-26-0" or "custom synthesis of bromophenyl carbamates" to cater to diverse research needs. Patent landscapes further indicate its use in proprietary drug formulations, reinforcing its commercial significance.
Future applications may explore its role in bioconjugation or proteolysis-targeting chimeras (PROTACs), emerging areas with high search volumes like "carbamates in targeted protein degradation." As sustainability gains traction, greener synthetic routes for this compound—such as photocatalytic methods—are also being investigated, addressing queries on "eco-friendly synthesis of CAS 911293-26-0."
In summary, tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate (CAS No. 911293-26-0) exemplifies the intersection of traditional organic chemistry and cutting-edge research. Its versatility, coupled with evolving technological demands, ensures its continued relevance in scientific and industrial domains.
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